molecular formula C17H20O B171967 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol CAS No. 112231-66-0

4-[4-[(2S)-2-Methylbutyl]phenyl]phenol

Cat. No.: B171967
CAS No.: 112231-66-0
M. Wt: 240.34 g/mol
InChI Key: NJILCTCTAPYSNT-ZDUSSCGKSA-N
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Description

The following is a generic placeholder description. Specific applications, research value, and mechanism of action for 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol must be confirmed through specialized chemical databases or scientific literature. 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol is a phenolic compound of interest in scientific research. Phenolic compounds are known to exhibit a range of biochemical activities, including serving as intermediates in organic synthesis and possessing potential antioxidant properties. This specific chiral molecule, characterized by its (2S) methylbutyl chain, may be utilized in studies exploring structure-activity relationships, the development of novel materials, or as a building block for more complex chemical entities. Researchers value this compound for its potential to modulate biological pathways or physical properties in experimental models. Its mechanism of action is likely derived from the phenolic hydroxyl group, which can participate in hydrogen bonding and act as a proton donor. Further investigation is required to fully elucidate its specific molecular targets and research applications.

Properties

IUPAC Name

4-[4-[(2S)-2-methylbutyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJILCTCTAPYSNT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Chiral Biphenyl Phenol Derivatives for Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Chirality and Liquid Crystalline Order

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This unique combination of fluidity and long-range orientational order has led to their widespread application, most notably in display technologies.[2] The introduction of molecular chirality into a liquid crystalline system can induce the formation of helical superstructures, giving rise to a host of unique and technologically valuable properties.[3]

Among the vast array of chiral molecules explored for this purpose, chiral biphenyl phenol derivatives have emerged as a particularly versatile and potent class of compounds. The biphenyl core provides a rigid, calamitic (rod-like) scaffold that is conducive to the formation of liquid crystal phases, while the phenol group offers a convenient handle for the introduction of chiral moieties through esterification.[4][5] Furthermore, the atropisomerism inherent in sterically hindered biphenyls provides an additional source of chirality that can be exploited in the design of high-performance liquid crystal materials.[6]

This technical guide provides a comprehensive overview of the core principles and experimental methodologies involved in the research and development of chiral biphenyl phenol derivatives for liquid crystal applications. We will delve into the synthetic strategies for creating these molecules, the key techniques for characterizing their unique physicochemical properties, and the fundamental relationships between molecular structure and the resulting liquid crystalline behavior. This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in harnessing the power of chirality in the design of advanced functional materials.

Molecular Design and Synthesis: Crafting Chiral Biphenols

The rational design of chiral biphenyl phenol derivatives is paramount to achieving desired liquid crystalline properties. The general molecular architecture consists of a central biphenyl core, a phenolic hydroxyl group for attaching a chiral side chain, and often, additional terminal groups to modulate the mesophase behavior.

Figure 1: General molecular structure of a chiral biphenyl phenol derivative.
Synthesis of the Biphenyl Core

The construction of the biphenyl scaffold is a critical first step. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide is a highly versatile and efficient method for forming C-C bonds.[7] It offers mild reaction conditions and a high tolerance for a wide range of functional groups, making it a popular choice for the synthesis of complex biphenyls.[8][9]

Ullmann Reaction: The Ullmann coupling is a classical method that involves the copper-mediated reaction of two aryl halides.[10] While it often requires harsher reaction conditions (high temperatures) compared to the Suzuki coupling, it remains a valuable tool, particularly for the synthesis of sterically hindered biphenyls where other methods may fail.[11][12]

Introduction of Chirality via Esterification

Once the biphenyl phenol core is synthesized, the chiral moiety is typically introduced through an esterification reaction between the phenolic hydroxyl group and a chiral carboxylic acid. This is a straightforward and widely used method that allows for the incorporation of a diverse range of chiral building blocks.[13]

Resolution of Enantiomers

For atropisomeric biphenyls, where restricted rotation around the C-C single bond gives rise to stable enantiomers, a resolution step is necessary to obtain the pure chiral compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[14][15] The choice of CSP and mobile phase is crucial for achieving good separation.[16]

Figure 2: General workflow for the synthesis of chiral biphenyl phenol derivatives.

Physicochemical Characterization: Unveiling the Properties of Chiral Liquid Crystals

A thorough characterization of the synthesized chiral biphenyl phenol derivatives is essential to understand their liquid crystalline behavior and to evaluate their potential for specific applications.

Mesophase Identification and Characterization

Polarized Optical Microscopy (POM): POM is an indispensable tool for the initial identification and characterization of liquid crystal phases.[17][18] Each liquid crystal phase exhibits a unique optical texture when viewed between crossed polarizers, allowing for the determination of the phase type (e.g., nematic, smectic A, smectic C) and the observation of phase transitions as a function of temperature.[3] For chiral nematic (cholesteric) phases, a characteristic "fingerprint" texture is often observed, from which the helical pitch can be estimated.[19]

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature.[20] It is used to determine the temperatures and enthalpies of phase transitions, providing quantitative data on the thermal stability and mesophase range of the liquid crystal.[21][22]

Chiroptical Properties

Helical Twisting Power (HTP): When a chiral dopant is added to an achiral nematic liquid crystal, it induces a helical twist, forming a chiral nematic (cholesteric) phase. The efficiency of a chiral dopant in inducing this twist is quantified by its helical twisting power (HTP).[1] HTP is a critical parameter for many applications and is typically measured using the Grandjean-Cano wedge cell method or by analyzing the fingerprint texture observed in POM.[23][24][25]

Figure 3: Induction of a chiral nematic (N*) phase by a chiral dopant.
Ferroelectric Properties

Spontaneous Polarization (Ps): In chiral smectic C (SmC*) phases, the molecular chirality, in combination with the tilted smectic layer structure, gives rise to a spontaneous electric polarization (Ps).[26] Materials exhibiting this property are known as ferroelectric liquid crystals (FLCs) and are of great interest for fast-switching display devices.[27] The spontaneous polarization is a key performance metric for FLCs and is typically measured using the Sawyer-Tower circuit method.[28][29]

Structure-Property Relationships: The Influence of Molecular Architecture

The liquid crystalline properties of chiral biphenyl phenol derivatives are intimately linked to their molecular structure. Understanding these relationships is crucial for the targeted design of materials with specific properties.

  • Biphenyl Core: The length and rigidity of the biphenyl core influence the thermal stability and mesophase range. The presence of lateral substituents on the biphenyl rings can affect the molecular packing and, consequently, the liquid crystal phase behavior.

  • Chiral Moiety: The nature and position of the chiral group have a profound impact on the helical twisting power and the magnitude of the spontaneous polarization.

  • Terminal Groups: The length and polarity of the terminal alkyl or alkoxy chains play a significant role in determining the type of mesophase formed and the transition temperatures.

Chiral Dopant Structure Host LC HTP (μm-1) Reference
Alanine-based diamide with biphenyl coreE724.6[1]
Proline-based diamide with biphenyl coreE720.8[1]
Alanine-based diamide with phenyl-cyclohexyl coreE713.5[1]
Proline-based diamide with phenyl-cyclohexyl coreE716.3[1]

Table 1: Helical Twisting Power (HTP) of selected chiral dopants in the nematic liquid crystal host E7.[1]

Applications: From Displays to Photonics

The unique properties of chiral biphenyl phenol derivatives make them valuable components in a range of advanced technologies:

  • Liquid Crystal Displays (LCDs): Chiral dopants are essential additives in twisted nematic (TN) and super-twisted nematic (STN) LCDs to induce the required helical twist and prevent display defects.[23] Ferroelectric liquid crystals based on chiral biphenyls are utilized in fast-switching microdisplays.

  • Photonics: The periodic helical structure of chiral nematic liquid crystals gives them photonic bandgap properties, enabling their use in applications such as reflective color filters, tunable lasers, and optical sensors.[2]

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl Phenol Core via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a biphenyl derivative using a Suzuki-Miyaura coupling reaction.[7]

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in toluene.

  • Reaction Execution: Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and deionized water. Stir the reaction mixture vigorously under a nitrogen atmosphere at reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and ethyl acetate, and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Characterization of Liquid Crystal Phases by Polarized Optical Microscopy (POM)

This protocol outlines the general steps for observing liquid crystal textures using POM.[17]

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation: Place the hot stage on the polarizing microscope. Heat the sample to its isotropic liquid phase.

  • Cooling and Observation: Slowly cool the sample and observe the formation of different liquid crystal phases. Note the temperatures at which phase transitions occur and record the characteristic textures of each phase.

  • Image Capture: Capture images of the textures at different temperatures for analysis and documentation.

Protocol 3: Measurement of Helical Twisting Power (HTP)

This protocol describes the measurement of HTP using the Cano wedge cell method.[23]

  • Sample Preparation: Prepare a series of mixtures of the chiral dopant in a nematic host liquid crystal (e.g., E7) at different known concentrations.

  • Cell Filling: Fill a Cano wedge cell with each of the mixtures. The wedge cell consists of two glass plates at a small angle to each other.

  • Microscopy: Observe the filled cell under a polarizing microscope. A series of disclination lines (Cano lines) will be visible.

  • Measurement: Measure the distance between the Cano lines for each concentration.

  • Calculation: The pitch (p) of the chiral nematic phase is related to the distance between the lines and the wedge angle. The HTP is then calculated using the formula: HTP = 1 / (p * c), where 'c' is the concentration of the chiral dopant.

Conclusion

Chiral biphenyl phenol derivatives represent a cornerstone in the development of advanced liquid crystal materials. Their tunable molecular architecture allows for the precise control of key properties such as helical twisting power and spontaneous polarization, making them indispensable for a wide range of applications, from high-resolution displays to cutting-edge photonic devices. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore this exciting and dynamic field. As our understanding of structure-property relationships continues to grow, so too will the potential for designing novel chiral biphenyl phenol derivatives with unprecedented performance characteristics.

References

[30] Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. 16th Tetrahedron Symposium. [31] PrepChem. (n.d.). Synthesis of 4,4'-dihydroxybiphenyl. Retrieved from PrepChem.com. [32] Chen, L. (1993). Synthesis of 4,4′-dihydroxybiphenyl. Youji Huaxue, (3), 83. [14] Cirilli, R., et al. (2015). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. Current Organic Chemistry, 19(11), 1044-1054. [23] Lin, T. H., et al. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express, 17(18), 15923-15928. [27] Giesselmann, F., et al. (2007). C* phase transitions in a series of ferroelectric liquid crystals with little smectic layer shrinkage. The Journal of Chemical Physics, 126(5), 054903. [33] CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl. Google Patents. [24] Hsu, C. W., et al. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express, 17(18), 15923-15928. [6] Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Request PDF. [8] Parker, R. J., & Taylor, J. G. (2020). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [25] Yoshizawa, A., et al. (2013). Synthesis and Properties of Chiral Binaphthyl Dopants for Application to Helical Liquid Crystals. Kyushu University Library Collections. [7] BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. [34] BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl. [11] Lehmler, H. J., et al. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2010(12), 2044-2048. [9] Wang, Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 25(51), 9138-9143. [19] ResearchGate. (n.d.). (a) Polarized optical microscopy (POM) image of the lyotropic chiral nematic LC (N-LC) phase of (S)*. [12] Tsybizova, A., et al. (2014). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 33(16), 4211-4218. [20] Byrne, L. E., & Sharma, D. D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Engineering And Technology Journal, 8(8), 2440-2454. [17] Li, Y., et al. (2023). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Polymers, 15(1), 123. [21] Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740-2756. [18] LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [35] University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [28] NPTEL Archive. (n.d.). Ferroelectric hysteresis loops can be experimentally measured using a Sawyer-Tower circuit. [2] National Sun Yat-Sen University. (2019). 2019/11 Liquid Crystalline Chiral Photonic Crystals for Advanced Photonic Applications. [36] ResearchGate. (n.d.). Polarization converting textures of nematic liquid crystal in glass cavities. [26] Fukuda, A. (2024). Ferroelectric Smectic Liquid Crystals. Materials, 17(7), 1629. [3] Lehmann, I. (2025). Liquid crystal textures: an overview. Liquid Crystals, 1-35. [37] ResearchGate. (n.d.). Helical twisting power (HTP) measured in the nematic host E7 and chirality parameter Q calculated by the SC method. [38] Physics 122. (n.d.). FERROELECTRICITY. [39] Ullah, F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1100. [10] Wikipedia. (n.d.). Ullmann reaction. [1] Rego, J. A. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. [4] Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485. [5] ResearchGate. (n.d.). Liquid-crystalline polyacrylates containing biphenyl and chiral terminal groups in the side chain, 1. Influence of the spacer length on the liquid-crystal behavior. [40] Kolek, S., et al. (2014). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A, 126(1), 371-374. [41] Baudoin, O. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [42] Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Allouch, A., et al. (2017). HPLC SEPARATON OF HYDROPHOBIC ATROPISOMERS. Trade Science Inc. [29] Shodhganga. (n.d.). Ferroelectric Studies, Sawyer–Tower Circuit. [43] ResearchGate. (n.d.). The scheme of the Sawyer-Tower method for measuring polarization. [44] EP0139252A2 - Esterification of carboxylic acids containing phenol groups. Google Patents. [13] Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [15] Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. [45] Mori, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 475-484. [46] Sigma-Aldrich. (n.d.). Basics of chiral HPLC. [16] YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [47] Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. [48] ResearchGate. (n.d.). High-resolution calorimetric investigation of the existence of a nematic phasefor the dodecylcyanobiphenyl liquid crystal. [49] OperaChem. (2024). Fischer Esterification-Typical Procedures. [22] Silva, D. A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Ferroelectric Liquid Crystal Mixtures with Biphenyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ferroelectric liquid crystals (FLCs) represent a unique class of materials that combine the fluid properties of liquid crystals with the spontaneous electrical polarization characteristic of ferroelectric solids.[1] This combination leads to fast electro-optic switching times, making them highly desirable for applications in displays, spatial light modulators, and other photonic devices.[2][3] The performance of an FLC device is critically dependent on the molecular structure of the liquid crystal compounds and the overall composition of the mixture.

Biphenyl phenols are a significant class of mesogenic cores used in the design of FLC materials. Their rigid structure contributes to the formation of the required tilted smectic phases (Smectic C), while the hydroxyl group provides a convenient point for chemical modification, such as the introduction of a chiral tail, which is essential for inducing ferroelectricity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of ferroelectric liquid crystal mixtures incorporating custom-synthesized biphenyl phenol derivatives. We will detail the synthesis of a representative 4'-alkoxy-4-hydroxybiphenyl, its subsequent esterification with a chiral carboxylic acid to create a chiral FLC component, and the formulation of a multi-component FLC mixture. Detailed protocols for the characterization of the final mixture are also provided.

Synthesis of a Chiral Biphenyl Phenol-Based FLC Component

The synthesis of a chiral FLC component based on a biphenyl phenol core typically involves a two-step process:

  • Synthesis of the biphenyl phenol core: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the C-C bond between two aromatic rings, making it ideal for the synthesis of unsymmetrically substituted biphenyls.[3][5]

  • Esterification with a chiral carboxylic acid: The introduction of a chiral moiety is necessary to induce a spontaneous polarization in the smectic C phase. This is commonly achieved through the esterification of the synthesized biphenyl phenol with a chiral carboxylic acid.

Part 1: Synthesis of 4'-Butoxy-4-hydroxybiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4'-butoxy-4-hydroxybiphenyl, a common building block for FLCs.

Reaction Scheme:

Materials and Equipment:

  • 4-Bromophenol

  • 4-Butoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromophenol (1.0 eq), 4-butoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, ensuring the solids are adequately suspended.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reflux: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-butoxy-4-hydroxybiphenyl.

Part 2: Esterification of 4'-Butoxy-4-hydroxybiphenyl with (S)-2-Chloropropionic Acid

This protocol describes the esterification of the synthesized biphenyl phenol with a chiral acid to introduce the chiral center necessary for ferroelectricity.

Reaction Scheme:

Materials and Equipment:

  • 4'-Butoxy-4-hydroxybiphenyl (from Part 1)

  • (S)-2-Chloropropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: Dissolve 4'-butoxy-4-hydroxybiphenyl (1.0 eq) and (S)-2-chloropropionic acid (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final chiral FLC compound.

Formulation of a Ferroelectric Liquid Crystal Mixture

A practical FLC material is typically a multi-component mixture designed to optimize various physical properties such as temperature range, spontaneous polarization, switching time, and viscosity.[6] A common approach is to use a host mixture with a stable Smectic C phase and dope it with one or more chiral compounds.[7]

Materials and Equipment:

  • Synthesized chiral biphenyl phenol derivative

  • Achiral Smectic C host mixture (e.g., a mixture of phenyl pyrimidine compounds)[7]

  • Volatile solvent (e.g., chloroform or dichloromethane)

  • Vials

  • Ultrasonic bath

  • Hot plate

Protocol:

  • Component Weighing: Accurately weigh the desired amounts of the achiral host mixture and the synthesized chiral biphenyl phenol derivative into a clean vial. A typical starting concentration for the chiral dopant is 5-15 wt%.

  • Dissolution: Add a small amount of a volatile solvent to dissolve all components completely.

  • Homogenization: Place the vial in an ultrasonic bath for 15-20 minutes to ensure thorough mixing.

  • Solvent Evaporation: Gently heat the vial on a hot plate (around 40-50 °C) under a gentle stream of nitrogen to slowly evaporate the solvent.

  • Final Homogenization: Once the solvent is completely removed, heat the mixture to its isotropic phase and maintain it at that temperature for about 30 minutes, with occasional gentle agitation, to ensure a homogeneous mixture.

  • Cooling: Slowly cool the mixture back to room temperature. The FLC mixture is now ready for characterization.

Characterization of the FLC Mixture

Table 1: Representative Physical Properties of an FLC Mixture Containing a Biphenyl Phenol Derivative
PropertyTypical ValueConditions / Notes
Phase Sequence Cr --(T)--> SmC* --(T)--> SmA* --(T)--> N* --(T)--> IsoDetermined by POM and DSC
Clearing Point (Iso -> N)80 - 120 °CDependent on mixture composition
SmA -> SmC Transition**60 - 90 °CThe onset of ferroelectricity
Spontaneous Polarization (Ps) 10 - 100 nC/cm²Measured at room temperature
Switching Time (τ) 50 - 500 µsAt an applied electric field of ±10 V/µm
Optical Tilt Angle (θ) 20 - 30 degreesMeasured in the SmC phase
Rotational Viscosity (γ) 0.1 - 0.5 Pa·sInfluences the switching speed

Note: These values are representative and can vary significantly depending on the specific molecular structures and concentrations of the components in the mixture.[7][8]

Experimental Protocols for Characterization

Polarizing Optical Microscopy (POM)

Purpose: To identify the liquid crystal phases and observe their characteristic textures.

Equipment:

  • Polarizing microscope with a rotating stage

  • Hot stage with a temperature controller

  • Glass slides and cover slips with a conductive, transparent coating (e.g., ITO) and an alignment layer (e.g., rubbed polyimide)

Protocol:

  • Sample Preparation: Prepare a thin cell (typically 2-10 µm thick) using two ITO-coated glass slides with a rubbed polyimide alignment layer. Fill the cell with the FLC mixture in its isotropic phase via capillary action.

  • Observation: Place the cell on the hot stage of the polarizing microscope.

  • Phase Identification:

    • Heat the sample to the isotropic phase (optically dark between crossed polarizers).

    • Slowly cool the sample (e.g., 1-2 °C/min) and observe the formation of different textures.

    • The N* phase will appear as a threaded or Schlieren texture.

    • The SmA* phase will show a focal-conic fan texture.

    • The SmC* phase will also show a focal-conic fan texture, but the application of an electric field will cause switching of the domains, which is not observed in the SmA* phase.[9]

Dielectric Spectroscopy

Purpose: To measure the dielectric properties of the FLC mixture, which provides information about molecular relaxation processes.

Equipment:

  • Impedance analyzer

  • Temperature-controlled sample holder

  • FLC cell (as prepared for POM)

Protocol:

  • Setup: Place the FLC cell in the temperature-controlled holder and connect it to the impedance analyzer.

  • Measurement: Apply a small AC voltage (typically 0.1-1.0 V) across the cell and sweep the frequency over a desired range (e.g., 10 Hz to 10 MHz).

  • Data Acquisition: Record the capacitance and dielectric loss as a function of frequency at different temperatures, particularly around the phase transitions.

  • Analysis: The dielectric spectrum in the SmC* phase will typically show a low-frequency relaxation known as the Goldstone mode, which is related to the fluctuation of the director around the helical axis.[10][11]

Electro-Optical Switching Measurement

Purpose: To determine the switching time and spontaneous polarization of the FLC mixture.

Equipment:

  • Polarizing microscope with a photodetector

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • FLC cell

Protocol:

  • Setup: Place the FLC cell on the microscope stage between crossed polarizers. The photodetector is positioned to measure the transmitted light intensity.

  • Signal Application: Apply a square wave voltage from the function generator, amplified to the desired level (e.g., ±10 V), across the cell.

  • Switching Time Measurement: The change in the transmitted light intensity upon reversal of the applied electric field is captured by the oscilloscope. The switching time is typically defined as the time taken for the intensity to change from 10% to 90% of its maximum value.[12]

  • Spontaneous Polarization Measurement (Triangle Wave Method):

    • Apply a low-frequency triangular wave voltage to the cell.

    • Measure the current response, which will show a peak corresponding to the polarization reversal.

    • The spontaneous polarization (Ps) can be calculated by integrating the area under the polarization reversal current peak.

Visualization of Experimental Workflow

FLC_Preparation_Workflow cluster_synthesis Component Synthesis cluster_formulation Mixture Formulation cluster_characterization Characterization Biphenyl_Phenol Synthesis of Biphenyl Phenol (Suzuki-Miyaura Coupling) Esterification Esterification with Chiral Acid Biphenyl_Phenol->Esterification Purified Product Mixing Mixing with Host LC & Solvent Evaporation Esterification->Mixing Chiral FLC Component POM Polarizing Optical Microscopy (POM) - Phase Identification Mixing->POM Dielectric Dielectric Spectroscopy - Relaxation Modes Mixing->Dielectric ElectroOptic Electro-Optic Measurements - Ps and Switching Time Mixing->ElectroOptic

Caption: Workflow for the preparation and characterization of FLC mixtures.

Conclusion

The preparation of high-performance ferroelectric liquid crystal mixtures is a systematic process that involves the careful design and synthesis of individual components, followed by their precise formulation and thorough characterization. The use of biphenyl phenols as core structures provides a versatile platform for creating novel FLC materials with tailored properties. The protocols outlined in this application note provide a solid foundation for researchers to develop and evaluate new FLC mixtures for a wide range of advanced electro-optic applications.

References

  • Debnath, A., et al. (2015). Formulation of a room temperature ferroelectric liquid crystal mixture with sub-millisecond switching time. AIP Publishing. Available at: [Link]

  • Goodby, J. W. G.
  • SPIE Digital Library. (1987). Properties And Applications Of Ferroelectric Liquid Crystals. Available at: [Link]

  • Debnath, A., et al. (2015). Effect of non-mesogenic chiral terphenylate on the formulation of room temperature ferroelectric liquid crystal mixtures suitabl. PUBDB. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Organic & Biomolecular Chemistry. Available at: [Link]

  • Dielectric spectroscopy of ferroelectric liquid crystal mixture. (2015). AIP Publishing. Available at: [Link]

  • Dielectric Spectroscopy of Ferroelectric Liquid Crystal Mixture Showing Different Temperature Range. (2016). International Journal of Advance Research and Innovation. Available at: [Link]

  • Electro-optical switching of an FLC in the SS state. - ResearchGate. Available at: [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Ferroelectric Smectic Liquid Crystals. (2024). MDPI. Available at: [Link]

  • Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. (2024). INIS-IAEA. Available at: [Link]

  • Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. SciSpace. Available at: [Link]

  • Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. (2024). PMC. Available at: [Link]

  • Polarizing optical microscopy textures (left column) for a homeotropically aligned sample. - ResearchGate. Available at: [Link]

  • A study of A Ferroelectric Liquid Crystal Mesogen by Geometrical Optimization and Electro-Optic Characterization. Bangladesh Journals Online. Available at: [Link]

  • Synthesis of 4,4'-Bis(alkoxy/phenoxy-methyl biphenyl). Journal of East China University of Science and Technology. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 4-cyano-4'-hydroxybiphenyl. Google Patents.
  • 2,2'-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. Available at: [Link]

  • Electro-optical switching in the SS-state of FLCs. - ResearchGate. Available at: [Link]

  • Polarized Light Microscopy. Evident Scientific. Available at: [Link]

  • Polarized Light Microscopy. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Effects of Doping Concentration on Helical Twisting Power (HTP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Helical Twisting Power in Chiral Systems

The induction of a helical structure in an achiral medium by a chiral molecule is a fundamental phenomenon with profound implications across various scientific disciplines, from materials science to drug discovery. When a chiral dopant is introduced into a nematic liquid crystal host, it disrupts the achiral symmetry and induces a macroscopic helical twist, forming a chiral nematic (or cholesteric) phase.[1][2] The efficiency of a chiral dopant in inducing this helical structure is quantified by its Helical Twisting Power (HTP).[1] A high HTP indicates that a small concentration of the dopant can induce a tight helical pitch, a desirable characteristic for many applications.[3][4]

The relationship between the concentration of the chiral dopant and the resulting helical pitch is a critical parameter in the design and characterization of chiral materials. Understanding and precisely measuring this relationship is essential for developing new liquid crystal displays, optical sensors, and innovative drug screening platforms.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for determining the HTP of a chiral dopant and its dependence on concentration.

Theoretical Framework: The Linear Relationship between Inverse Pitch and Concentration

The Helical Twisting Power (HTP), often denoted by the Greek letter beta (β), is a measure of a chiral dopant's ability to induce a helical structure in a nematic host.[1] It is defined by the equation:

β = 1 / (p * c * r)

where:

  • p is the helical pitch in micrometers (µm).

  • c is the concentration of the chiral dopant (often expressed as a weight fraction or weight percent).[1]

  • r is the enantiomeric excess of the dopant.

For a given chiral dopant and nematic host, at low concentrations, there is a linear relationship between the reciprocal of the pitch (1/p) and the concentration of the dopant (c).[1] This relationship is the cornerstone of HTP measurement. By preparing a series of mixtures with varying dopant concentrations and measuring the corresponding pitch, one can plot 1/p versus c. The slope of this plot directly yields the HTP of the dopant.[1]

This linear dependence arises from the transfer of chirality from the individual dopant molecules to the bulk liquid crystal medium, resulting in a macroscopic helical superstructure.[2] The tightness of this helix, and thus the pitch, is directly proportional to the number of chiral centers present, which in turn is determined by the dopant concentration.

Key Factors Influencing Helical Twisting Power

The HTP of a chiral dopant is not an intrinsic property of the molecule alone but is also influenced by its interaction with the nematic host and the experimental conditions. Key factors include:

  • Molecular Structure of the Dopant: The shape, size, and functional groups of the chiral dopant play a crucial role in determining its HTP.[2][3] Molecules with a high degree of asymmetry and rigid, well-defined chiral centers often exhibit higher HTPs.

  • Properties of the Nematic Host: The chemical structure and physical properties (e.g., dielectric anisotropy, viscosity) of the nematic liquid crystal host can influence the chirality transfer from the dopant.[7]

  • Dopant-Host Interactions: The solubility and compatibility of the dopant in the nematic host are critical. Poor solubility can lead to aggregation and inaccurate HTP measurements.[1] The nature of intermolecular interactions, such as hydrophobic or hydrophilic interactions, can significantly affect the HTP.[8]

  • Temperature: The HTP of most chiral dopants exhibits a temperature dependence.[2] Therefore, it is crucial to perform measurements at a constant, controlled temperature.

Experimental Protocols for HTP Measurement

Several methods are commonly employed to measure the helical pitch of a cholesteric liquid crystal, which is then used to calculate the HTP. The choice of method often depends on the pitch length and the available equipment. Here, we detail two widely used techniques: the Grandjean-Cano wedge method and the selective reflection method.

Protocol 1: Grandjean-Cano Wedge Method

This method is particularly suitable for measuring pitch lengths in the range of a few to several tens of microns.[9][10] It relies on the formation of disclination lines (Cano lines) in a wedge-shaped cell filled with the cholesteric liquid crystal.[10][11]

Materials and Equipment:

  • Nematic liquid crystal host (e.g., E7)

  • Chiral dopant of interest

  • Glass microscope slides

  • Spacers of known thickness (e.g., Mylar film)

  • UV-curable adhesive

  • Polarizing optical microscope with a rotating stage and a calibrated eyepiece or camera

  • Hot stage for temperature control

  • Ultrasonic bath

  • Precision balance

Procedure:

  • Preparation of Doped Liquid Crystal Mixtures:

    • Prepare a stock solution of the chiral dopant in a suitable solvent (e.g., chloroform).

    • Prepare a series of mixtures of the nematic host and the chiral dopant with at least three different concentrations (e.g., 0.5%, 1.0%, 1.5% by weight).

    • Accurately weigh the nematic host and the appropriate amount of the dopant stock solution into small vials.

    • Gently heat the mixtures to the isotropic phase of the liquid crystal and sonicate for 15-20 minutes to ensure homogeneous mixing.

    • Allow the solvent to evaporate completely, typically by leaving the vials in a vacuum oven at a temperature below the clearing point of the liquid crystal.

  • Fabrication of the Wedge Cell:

    • Clean two glass microscope slides thoroughly.

    • Place a thin spacer along one edge of one of the slides.

    • Place the second slide on top, creating a wedge-shaped gap.

    • Secure the slides together using UV-curable adhesive along the edges, leaving two open ends for filling.

    • The wedge angle (φ) can be determined by measuring the thickness of the spacer and the length of the cell.

  • Filling the Wedge Cell:

    • Heat the wedge cell and the doped liquid crystal mixture to the isotropic phase.

    • Place a small drop of the mixture at one of the open ends of the cell.

    • The mixture will fill the cell by capillary action.

    • Once filled, seal the open ends with adhesive.

  • Measurement of Disclination Lines:

    • Place the filled wedge cell on the hot stage of the polarizing microscope.

    • Cool the sample slowly into the cholesteric phase.

    • Observe the formation of a series of parallel lines (Grandjean-Cano lines) perpendicular to the wedge direction.

    • Measure the distance (L) between adjacent disclination lines using the calibrated eyepiece or camera software.

  • Calculation of Pitch and HTP:

    • The pitch (p) is related to the distance between the lines (L) and the wedge angle (φ) by the equation: p = 2 * L * tan(φ) .[10]

    • Calculate the pitch for each concentration.

    • Plot the inverse of the pitch (1/p) against the dopant concentration (c).

    • Perform a linear regression on the data points. The slope of the line is the Helical Twisting Power (β).[1]

Protocol 2: Selective Reflection Method

This method is ideal for shorter pitch lengths that fall within the visible or near-UV/IR regions of the electromagnetic spectrum.[9][12] It relies on the property of cholesteric liquid crystals to selectively reflect light of a specific wavelength.

Materials and Equipment:

  • Nematic liquid crystal host

  • Chiral dopant

  • Planar alignment cells of known thickness

  • UV-Vis-NIR spectrophotometer

  • Hot stage for temperature control

  • Polarizers

Procedure:

  • Preparation of Doped Liquid Crystal Mixtures:

    • Follow the same procedure as described in Protocol 1 to prepare a series of doped liquid crystal mixtures with varying concentrations.

  • Filling the Planar Alignment Cell:

    • Heat the planar alignment cell and the doped liquid crystal mixture to the isotropic phase.

    • Fill the cell by capillary action.

  • Spectroscopic Measurement:

    • Place the filled cell in the hot stage within the spectrophotometer.

    • Position polarizers before and after the sample if necessary to enhance the reflection peak.

    • Cool the sample into the cholesteric phase.

    • Record the transmission or reflection spectrum. A distinct dip in the transmission spectrum (or a peak in the reflection spectrum) will be observed at the wavelength of selective reflection (λ₀).

  • Calculation of Pitch and HTP:

    • The pitch (p) is related to the central wavelength of the reflection band (λ₀) and the average refractive index (n) of the liquid crystal by the equation: λ₀ = n * p .[4][12]

    • The average refractive index (n) can be approximated as the average of the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the nematic host, or it can be measured using a refractometer.

    • Calculate the pitch for each concentration.

    • Plot the inverse of the pitch (1/p) against the dopant concentration (c).

    • The slope of the resulting linear plot gives the HTP (β).[1]

Data Presentation and Analysis

To facilitate the analysis and comparison of results, all quantitative data should be summarized in a clearly structured table.

Table 1: Example Data for HTP Determination

Dopant Concentration (wt%)Measured Pitch (p) (µm)Inverse Pitch (1/p) (µm⁻¹)
0.510.20.098
1.05.10.196
1.53.40.294
2.02.50.400

A plot of Inverse Pitch vs. Dopant Concentration should be generated to visually represent the linear relationship and to determine the HTP from the slope of the linear fit.

Visualization of Key Concepts

Diagram 1: Chirality Transfer from Dopant to Nematic Host

Sources

Application Note: Asymmetric Synthesis of Chiral Tolan Mesogens via 4-Iodo-4'-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of chiral mesogens—specifically those exhibiting Ferroelectric (


) or Antiferroelectric (

) phases—requires precise molecular engineering. The core challenge lies in breaking molecular symmetry to introduce chirality without disrupting the rigid rod-like structure necessary for mesophase formation.

4-iodo-4'-hydroxybiphenyl serves as an ideal "push-pull" precursor for this application due to its orthogonal reactivity:

  • Nucleophilic Phenolic Hydroxyl (-OH): Allows for the introduction of chiral aliphatic tails via Williamson ether synthesis or Mitsunobu coupling.

  • Electrophilic Aryl Iodide (-I): Facilitates transition-metal catalyzed cross-coupling (Sonogashira or Suzuki) to extend the rigid mesogenic core.

This guide outlines a high-fidelity protocol for synthesizing a Chiral Tolan Mesogen (diphenylacetylene core). This class of materials is highly valued in photonics for its high birefringence (


) and low viscosity.

Retrosynthetic Analysis & Workflow

The synthetic strategy prioritizes the protection of the sensitive phenolic moiety early in the sequence. By installing the chiral tail first, we eliminate catalyst poisoning risks associated with free phenols during the subsequent Palladium-catalyzed coupling.

Workflow Visualization

SynthesisWorkflow Precursor 4-iodo-4'-hydroxybiphenyl (Bifunctional Core) Etherification Step 1: Etherification (K2CO3, Acetone) Precursor->Etherification ChiralTail Chiral Alkyl Halide (e.g., (S)-2-octyl bromide) ChiralTail->Etherification Intermediate 4-iodo-4'-(chiral alkoxy)biphenyl (Stable Intermediate) Etherification->Intermediate yield >85% Coupling Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) Intermediate->Coupling Alkyne Aryl Acetylene (Core Extension) Alkyne->Coupling FinalProduct Chiral Tolan Mesogen (Target) Coupling->FinalProduct C-C Bond Formation

Figure 1: Modular synthetic pathway. The sequence ensures the phenol is alkylated prior to the metal-catalyzed step.

Experimental Protocols

Protocol A: Chiral Etherification (The "Tail" Installation)

Objective: To attach a chiral aliphatic chain (e.g., (S)-2-octyl) to the biphenyl core. Mechanism:


 Nucleophilic Substitution (Williamson Ether Synthesis).[1][2]

Reagents:

  • 4-iodo-4'-hydroxybiphenyl (1.0 eq)

  • (S)-2-octyl bromide (1.2 eq) [Source of Chirality]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst for Finkelstein exchange in situ

  • Solvent: Butanone (MEK) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-iodo-4'-hydroxybiphenyl (10 mmol) in 50 mL of solvent.

  • Base Addition: Add anhydrous

    
     (30 mmol) and catalytic KI (1 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol (formation of the phenoxide anion).
    
  • Alkylation: Add (S)-2-octyl bromide (12 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
     for MEK, 
    
    
    
    for DMF) for 24 hours.
    • Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

    • Expected Yield: 85-92%.

    • Validation:

      
       NMR should show the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm) and the appearance of the chiral methine proton (~4.2 ppm).
      
Protocol B: Sonogashira Cross-Coupling (The "Core" Extension)

Objective: To couple the iodobiphenyl intermediate with an aryl acetylene to form the rigid tolan core. Mechanism: Pd(0)/Cu(I) catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

Reagents:

  • 4-iodo-4'-((S)-2-octyloxy)biphenyl (Intermediate from Protocol A) (1.0 eq)

  • 4-pentylphenylacetylene (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio), degassed.
    

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen causes homocoupling of the alkyne (Glaser coupling), contaminating the product. Sparge the

    
    /THF solvent mixture with Argon for 30 minutes.
    
  • Charging: In a Schlenk tube, combine the Iodobiphenyl intermediate (5 mmol),

    
     (0.1 mmol), and CuI (0.05 mmol).
    
  • Addition: Add the degassed solvent mixture via cannula. Add the alkyne (6 mmol) last.

  • Reaction: Seal the tube and heat to

    
     for 12 hours. The solution will typically darken (yellow to brown/black).
    
    • Troubleshooting: If the reaction stalls, add fresh catalyst (1 mol%) dissolved in degassed THF.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with

    
    .
    
  • Purification: Flash Column Chromatography (Silica Gel, Hexane/DCM gradient).

    • Note: Tolan mesogens are often highly crystalline. Final purification via recrystallization from Ethanol is recommended to ensure high phase purity.

Characterization & Data Interpretation

Successful synthesis is defined not just by chemical purity, but by mesomorphic behavior .

Phase Transition Data (Representative)

The introduction of the chiral (S)-2-octyl tail typically suppresses the melting point compared to straight chains and induces chiral smectic phases.

Compound StructureTail TypePhase Sequence (

)
Enthalpy (

)
Precursor -OHCr 192 IsoHigh (H-bonding)
Intermediate (S)-2-octyloxyCr 54 IsoLow
Final Mesogen (S)-2-octyloxy / TolanCr 68 SmC 92 SmA 115 Iso*Moderate

Legend: Cr = Crystalline, SmC = Chiral Smectic C (Ferroelectric), SmA = Smectic A, Iso = Isotropic Liquid.*

Mesophase Identification (POM)
  • Smectic A (SmA): Look for "Focal Conic" textures or dark homeotropic alignment (standing up).

  • Chiral Smectic C (SmC):* Upon cooling from SmA, look for the appearance of "broken fan" textures and equidistant lines (dechiralization lines) if the pitch is long.

  • Validation: In the SmC* phase, the material should exhibit ferroelectric switching when an electric field is applied (texture flickers or changes color).

Mechanism of Action: The Catalytic Cycle[3]

Understanding the Sonogashira cycle is vital for troubleshooting low yields.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Cu-Acetylide formation) CuCycle->TransMet Transfer

Figure 2: Simplified Sonogashira catalytic cycle. Note that the Copper cycle (Red) feeds the alkyne into the Palladium cycle (Blue).

Troubleshooting & Optimization (Expertise)

  • Problem: Homocoupling (Glaser Coupling)

    • Symptom:[1][3][4] Appearance of a symmetric byproduct (R-C≡C-C≡C-R) and low yield of the cross-product.

    • Cause: Presence of Oxygen.[4][5][6]

    • Fix: Rigorous degassing is non-negotiable. Use "Freeze-Pump-Thaw" cycles if Argon sparging is insufficient.

  • Problem: Dehalogenation

    • Symptom:[1][3][4] Recovery of 4-alkoxybiphenyl (iodine replaced by hydrogen).

    • Cause: Overheating or hydride sources in the solvent.

    • Fix: Ensure solvents are anhydrous; lower reaction temperature to

      
       and extend time.
      
  • Problem: Catalyst Death (Pd Black)

    • Symptom:[1][3][4] Reaction mixture turns black and precipitates metal early; conversion stops.

    • Cause: Instability of the Pd(II) precursor.

    • Fix: Switch to

      
       or add excess triphenylphosphine (
      
      
      
      ) ligand to stabilize the active Pd(0) species.

References

  • Sonogashira Coupling Fundamentals: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Williamson Ether Synthesis Protocol: TCI Chemicals. (n.d.). Williamson Ether Synthesis. TCI America Application Notes. Link

  • Chiral Mesogen Synthesis: Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Phase Transition Characterization: Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Wiley-VCH. Link

  • Sonogashira in LC Synthesis: Zhao, L., et al. (2021).[7] Sonogashira Coupling in the Synthesis of Tolan-based Liquid Crystals. Journal of Organic Chemistry, 86(3), 1938-1947. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of 2-Methylbutyl Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylbutyl substituted phenols. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work on enhancing the thermal stability of these valuable compounds. The unique structural features of 2-methylbutyl substituted phenols, particularly the branched alkyl group, offer significant steric hindrance that can enhance their antioxidant properties and, consequently, their stability. However, understanding and mitigating their thermal degradation pathways is crucial for their successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of 2-methylbutyl substituted phenols?

The thermal stability of 2-methylbutyl substituted phenols is primarily influenced by:

  • Substitution Pattern: The position of the 2-methylbutyl group on the phenolic ring significantly impacts steric hindrance around the hydroxyl group. Ortho-substitution provides the most effective shielding, which can inhibit oxidation and improve thermal stability.

  • Presence of Other Substituents: Electron-donating or withdrawing groups on the aromatic ring can alter the electron density and reactivity of the phenol, thereby affecting its stability.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures. Performing experiments under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Purity of the Compound: Impurities, such as residual catalysts from synthesis or oxidation byproducts, can act as initiators for degradation.

Q2: What are the common degradation pathways for 2-methylbutyl substituted phenols?

The primary degradation pathway for 2-methylbutyl substituted phenols under thermal stress is oxidation. This process typically involves the formation of a phenoxyl radical as a key intermediate, which can then lead to the formation of quinones, dimers, and other colored byproducts.[1] The branched 2-methylbutyl group helps to stabilize the phenoxyl radical, but at sufficiently high temperatures, degradation will still occur.

Q3: How can I visually assess the degradation of my 2-methylbutyl substituted phenol sample?

A common visual indicator of degradation is a change in color. Pure phenolic compounds are often colorless or light-colored. The formation of oxidation products, such as quinones, can lead to the development of yellow, pink, or brown discoloration.[2]

Q4: What are the recommended storage conditions to maintain the stability of 2-methylbutyl substituted phenols?

To ensure long-term stability, 2-methylbutyl substituted phenols should be stored in a cool, dark place under an inert atmosphere.[3] It is also advisable to use amber-colored vials to protect the compounds from light-induced degradation.

Troubleshooting Guide

This section addresses common experimental challenges and provides practical solutions to enhance the thermal stability of your 2-methylbutyl substituted phenols.

Issue 1: Discoloration of the Phenolic Compound During Synthesis or Storage
  • Observation: The synthesized or stored 2-methylbutyl substituted phenol appears yellow, pink, or brown instead of being colorless.

  • Potential Cause: This discoloration is a strong indicator of oxidation.[3] The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinone-type byproducts. This can be exacerbated by the presence of residual catalysts, exposure to air, or light.

  • Solutions:

    • Inert Atmosphere: Conduct the synthesis and any subsequent handling under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Purification: Ensure thorough purification of the final product to remove any catalytic residues or initial oxidation products. Recrystallization or column chromatography are effective methods.

    • Antioxidant Addition: For long-term storage, consider the addition of a small amount of a secondary antioxidant.

    • Proper Storage: Store the purified compound in a tightly sealed, amber-colored vial in a cool, dark place.

Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
  • Observation: Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) curves are not reproducible between samples of the same batch.

  • Potential Cause:

    • Sample Heterogeneity: The sample may not be homogenous, leading to variations in the thermal decomposition profile.

    • Sample Preparation: Inconsistent sample packing in the TGA/DSC pans can affect heat transfer and lead to variability in the results.

    • Residual Solvent: The presence of residual solvent from the synthesis or purification process can cause an initial mass loss at lower temperatures, which can be misinterpreted as decomposition.

  • Solutions:

    • Sample Homogenization: Thoroughly grind the sample to a fine powder to ensure homogeneity before analysis.

    • Consistent Sample Preparation: Use a consistent sample mass and packing technique for each analysis.

    • Drying: Ensure the sample is completely dry by placing it under a high vacuum for an extended period before analysis to remove any residual solvent. A preliminary TGA run at a low temperature (e.g., up to 120 °C) can also help to identify and quantify residual solvent.

Issue 3: Unexpectedly Low Decomposition Temperature
  • Observation: The onset of decomposition in the TGA is at a lower temperature than expected for a sterically hindered phenol.

  • Potential Cause:

    • Impurities: The presence of impurities can significantly lower the decomposition temperature.

    • Incomplete Synthesis: The presence of unreacted starting materials or less stable intermediates can lead to an early onset of decomposition.

    • Oxidative Degradation: If the analysis is not performed under an inert atmosphere, oxidative degradation can occur at lower temperatures than thermal decomposition.

  • Solutions:

    • Purity Analysis: Verify the purity of your compound using techniques like NMR, HPLC, or GC-MS.

    • Reaction Optimization: Re-evaluate your synthetic procedure to ensure complete reaction and removal of any unstable intermediates.

    • Inert Atmosphere for Analysis: Always perform TGA and DSC analysis under a continuous flow of an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the general procedure for determining the thermal stability of 2-methylbutyl substituted phenols using TGA.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground and dried 2-methylbutyl substituted phenol into a clean TGA pan (ceramic or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is observed (e.g., 600 °C).

  • Data Analysis:

    • Onset Temperature of Decomposition (Tonset): Determine the temperature at which a significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): Identify the peak temperature from the derivative of the TGA curve (DTG).

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition

This protocol provides a method for analyzing the thermal transitions and decomposition of 2-methylbutyl substituted phenols using DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground and dried sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is typically used.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its melting point (if it melts before decomposing).

      • Cool the sample back to ambient temperature.

      • Reheat the sample to a temperature where decomposition is complete.

  • Data Analysis:

    • Melting Point (Tm): Identify the peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔHf): Calculate the area under the melting peak.

    • Decomposition Exotherm: Observe any exothermic peaks at higher temperatures, which indicate decomposition.

Data Presentation

Table 1: Representative Thermal Analysis Data for a Hypothetical 2-Methylbutyl Substituted Phenol

ParameterMethodValueDescription
Onset of Decomposition (Tonset)TGA~ 270 °CThe temperature at which significant mass loss begins.[4]
Decomposition Temperature (Td)TGA~ 310 °CThe temperature at which the rate of mass loss is at its maximum.[4]
Mass Loss (Step 1)TGA55%Corresponds to the initial fragmentation, likely involving the loss of the 2-methylbutyl group.
Mass Loss (Step 2)TGA35%Subsequent decomposition of the core phenolic structure.
Melting Point (Tm)DSC~ 85 °CThe temperature at which the compound transitions from solid to liquid.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Reporting synthesis Synthesis & Purification grinding Grind to Fine Powder synthesis->grinding drying Dry Under Vacuum grinding->drying tga TGA Analysis (3-5 mg, N2 atm, 10°C/min) drying->tga Analyze dsc DSC Analysis (1-3 mg, N2 atm, 10°C/min) drying->dsc Analyze process_tga Determine T_onset, T_d & Mass Loss % tga->process_tga Process Data process_dsc Determine T_m & Enthalpy dsc->process_dsc Process Data report Final Technical Report process_tga->report process_dsc->report

Caption: Workflow for the thermal characterization of 2-methylbutyl substituted phenols.

Hypothetical Thermal Decomposition Pathway

G cluster_initial Initial Decomposition Products cluster_secondary Secondary Products parent 2-Methylbutyl Substituted Phenol phenoxyl_radical Phenoxyl Radical parent->phenoxyl_radical Δ (Heat) Homolytic Cleavage alkyl_radical 2-Methylbutyl Radical parent->alkyl_radical Δ (Heat) C-C Cleavage quinones Quinones phenoxyl_radical->quinones Oxidation dimers Dimers/Polymers phenoxyl_radical->dimers Coupling volatiles Volatile Fragments (e.g., CO, CO2, H2O) alkyl_radical->volatiles Fragmentation

Caption: A plausible thermal decomposition pathway for 2-methylbutyl substituted phenols.

References

  • Ethyl Corporation. (1981). Discoloration prevention of phenolic antioxidants. U.S. Patent 4,316,996.
  • Meier, S., & Bøwadt, S. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives.
  • Krišková, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1789.
  • ResearchGate. (2025). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. [Link]

  • SlideShare. (2015). ACCELERATED STABILITY TESTING. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-sec-Butylphenol, 98%. [Link]

  • Park, J. H., et al. (2014). Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS. Journal of the Korean Chemical Society, 58(1), 6-13.
  • ResearchGate. (n.d.). Alkyl chain length effect on the partition behavior of phenolics in.... [Link]

  • ResearchGate. (2025). Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples. [Link]

  • Škarpa, P., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1699.
  • Wang, Z., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface.
  • ResearchGate. (2016). How to interpret the TGA and DSC analysis?. [Link]

  • Jo, A. R., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Polymers, 12(11), 2526.
  • DiVA. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. [Link]

  • Chulalongkorn University. (n.d.). EXPERIMENTAL PART 2.1 Equipment 2.1.1 Thermal Analysis (TA) Thermograms were determined using differential scanning calorimetry. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]

  • American Chemical Society. (2002). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

  • Google Patents. (1982).
  • Google Patents. (1983).
  • eScholarship. (2024). Storage effect on olive oil phenols: cultivar-specific responses. [Link]

  • PubChem. (n.d.). 2-sec-Butylphenol. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • The Good Scents Company. (n.d.). 2-sec-butyl phenol, 89-72-5. [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. [Link]

  • ScienceDirect. (2014). Accelerated solvent extraction of phenolic compounds exploiting a Box-Behnken design and quantification of five flavonoids by HP. [Link]

  • Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. [Link]

  • Royal Society of Chemistry. (2022). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[3]benzothieno[3,2-b]benzothiophene. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials and pharmaceutical development, the unambiguous structural confirmation of chiral molecules is paramount. This guide provides an in-depth technical comparison for the spectroscopic validation of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol, a chiral biphenyl derivative with potential applications in liquid crystal technologies and asymmetric synthesis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering not just data, but a framework for logical interpretation and validation.

This guide is structured to provide a comprehensive workflow, from predicting spectral outcomes to detailed experimental protocols and a comparative analysis against an achiral analogue, 4-phenylphenol. This comparative approach is designed to highlight the specific spectral signatures imparted by the chiral (2S)-2-methylbutyl substituent, providing researchers with a robust methodology for structural verification.

Predicted Spectroscopic Features of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol

Prior to any experimental work, a thorough understanding of the expected spectroscopic characteristics is crucial. The structure of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol, with its distinct aliphatic and aromatic regions, gives rise to a predictable yet complex set of signals in both NMR and IR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be the most informative for initial structural verification. The key is the differentiation of the aromatic protons on the two distinct phenyl rings and the unique splitting patterns of the chiral alkyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. The presence of the chiral center will result in diastereotopic carbons within the methylbutyl group, leading to distinct signals where they might otherwise be equivalent.

Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. The characteristic broad O-H stretch of the phenol and the various C-H and C=C stretches of the aromatic and aliphatic portions are key indicators.

Experimental Protocols for Spectroscopic Validation

Scientific integrity demands rigorous and reproducible experimental methodologies. The following protocols are designed to yield high-quality spectroscopic data for 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol.

Protocol 1: High-Resolution NMR Spectroscopy

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined solvent peak that does not interfere with the regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness, volatility (allowing for easy sample recovery), and its single sharp signal that does not overlap with most organic compounds.

  • Concentration: A moderate concentration is chosen to ensure a good signal-to-noise ratio without causing significant line broadening due to intermolecular interactions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform phase and baseline corrections.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and providing high-quality spectra for solid samples. A thin film method is also a viable alternative.

  • Background Correction: A background spectrum of the clean ATR crystal is essential to subtract atmospheric (CO₂, H₂O) and instrumental absorbances.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Acquisition: Record a background spectrum of the empty, clean ATR accessory.

  • Sample Analysis: Place a small amount of the solid 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Data Presentation and Comparative Analysis

The following tables summarize the predicted experimental data for 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol and the literature-reported data for the achiral analogue, 4-phenylphenol.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol (Predicted) 4-Phenylphenol (Literature Data)[1][2]
Phenolic -OH~4.8-5.2 ppm (s, 1H)~4.92 ppm (s, 1H)
Aromatic Protons (Hortho to -OH)~6.85 ppm (d, J=8.4 Hz, 2H)~6.91 ppm (d, J=8.8 Hz, 2H)
Aromatic Protons (Hmeta to -OH)~7.38 ppm (d, J=8.4 Hz, 2H)~7.48 ppm (d, J=8.8 Hz, 2H)
Aromatic Protons (Hmeta to alkyl)~7.20 ppm (d, J=8.0 Hz, 2H)~7.31 ppm (t, J=7.4 Hz, 2H)
Aromatic Protons (Hortho to alkyl)~7.45 ppm (d, J=8.0 Hz, 2H)~7.54 ppm (d, J=7.6 Hz, 2H)
Aromatic Proton (Hpara to alkyl)-~7.41 ppm (t, J=7.3 Hz, 1H)
-CH₂- (Alkyl Chain)~2.55 ppm (d, J=7.2 Hz, 2H)-
-CH- (Chiral Center)~1.75 ppm (m, 1H)-
-CH₂- (Ethyl Group)~1.45 ppm (m, 2H)-
-CH₃ (doublet)~0.90 ppm (d, J=6.4 Hz, 3H)-
-CH₃ (triplet)~0.85 ppm (t, J=7.2 Hz, 3H)-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol (Predicted) 4-Phenylphenol (Literature Data)
C-OH~155.0 ppm~157.1 ppm
C-alkyl~140.5 ppm-
C-ipso (non-phenolic)~138.0 ppm~140.2 ppm
C-ipso (phenolic)~132.0 ppm~130.9 ppm
C-ortho to -OH~115.5 ppm~115.7 ppm
C-meta to -OH~128.5 ppm~128.8 ppm
C-ortho to alkyl~129.0 ppm~126.3 ppm
C-meta to alkyl~127.0 ppm~127.7 ppm
C-para to alkyl-~125.9 ppm
-CH₂- (Alkyl Chain)~45.0 ppm-
-CH- (Chiral Center)~34.0 ppm-
-CH₂- (Ethyl Group)~29.0 ppm-
-CH₃ (from -CH)~19.0 ppm-
-CH₃ (from -CH₂)~11.5 ppm-

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol (Predicted) 4-Phenylphenol (Literature Data)[1]
O-H Stretch (Phenolic)3600-3200 (broad, strong)~3600 (broad, strong)
C-H Stretch (Aromatic)3100-3000 (sharp, medium)~3045 (sharp, medium)
C-H Stretch (Aliphatic)2960-2850 (strong)-
C=C Stretch (Aromatic)1610, 1500 (strong)~1600, 1500
C-O Stretch (Phenolic)~1230 (strong)~1220
C-H Bend (Out-of-plane)~830 (strong, para-disubstituted)~835

Visualization of Validation and Comparison

Visual aids are indispensable for conceptualizing complex analytical workflows.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Final Validation Compound 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR Assign Assign Signals NMR->Assign IR->Assign Predict Predict Expected Spectra Predict->Assign Compare Compare with Analogue (4-Phenylphenol) Validate Structural Confirmation Compare->Validate Assign->Compare Spectroscopic_Comparison Target 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol ¹H NMR: Aliphatic signals (0.8-2.6 ppm) ¹³C NMR: 5 aliphatic carbons IR: Aliphatic C-H stretch (~2960 cm⁻¹) Analogue 4-Phenylphenol ¹H NMR: No aliphatic signals ¹³C NMR: No aliphatic carbons IR: No aliphatic C-H stretch Target->Analogue Key Differentiators

Caption: Key spectroscopic differences between the target and its achiral analogue.

Discussion and Interpretation

The primary distinguishing features in the spectra of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol compared to 4-phenylphenol arise from the chiral alkyl substituent.

  • In the ¹H NMR spectrum, the appearance of signals in the upfield region (0.8-2.6 ppm) is a clear indication of the -(CH₂)CH(CH₃)CH₂CH₃ group. The complexity of these signals, particularly the diastereotopic nature of the protons adjacent to the chiral center, provides definitive evidence of the chiral substituent.

  • The ¹³C NMR spectrum further corroborates this, with five additional signals corresponding to the aliphatic carbons. The chemical shifts of these carbons are in the expected range for an alkyl chain.

  • The FT-IR spectrum shows strong C-H stretching vibrations between 2960-2850 cm⁻¹, which are absent in the spectrum of 4-phenylphenol. [1] The aromatic regions of the NMR spectra, while similar, will exhibit subtle differences in chemical shifts due to the electronic effect of the alkyl group compared to a proton. The para-disubstitution pattern on both rings is confirmed by the characteristic splitting patterns (apparent doublets) in the ¹H NMR and the number of signals in the aromatic region of the ¹³C NMR.

By systematically acquiring and analyzing the NMR and IR data as outlined and comparing it to a known achiral analogue, researchers can confidently validate the structure and purity of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol. This guide provides a robust framework for such validation, emphasizing logical deduction and scientific rigor.

References

  • ResearchGate. TEM image of Cell-Pd(0). 3.2.1.7. 4-Phenylphenol (entry 8). IR (KBr,... Available at: [Link]

  • Rsc.org. SUPPORTING INFORMATION FOR. Available at: [Link]

  • PubChem. 4-Hydroxybiphenyl. Available at: [Link]

  • Chegg.com. 100 MHz 13C NMR Spectrum of 4-phenylphenol. Available at: [Link]

  • Wikipedia. 4-Phenylphenol. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available at: [Link]

Sources

verifying chemical purity of liquid crystal intermediates for display applications

Author: BenchChem Technical Support Team. Date: February 2026

Verifying Chemical Purity of Liquid Crystal Intermediates: A Comparative Guide for Display Applications

Executive Summary: The Purity-Performance Nexus

In the synthesis of liquid crystal (LC) materials for Active Matrix Liquid Crystal Displays (AM-LCDs), "purity" is not merely a specification—it is the primary determinant of device longevity and electro-optical fidelity. Unlike typical organic synthesis where 98% purity is often acceptable, LC intermediates require purities exceeding 99.9% (3N) to 99.999% (5N) .

Trace impurities, particularly ionic species and metal cations, do not just act as inert diluents; they actively degrade the Voltage Holding Ratio (VHR) and increase Residual DC (R-DC) voltage. This leads to catastrophic display defects such as image sticking (ghosting), flickering, and slow response times.

This guide compares the three gold-standard methodologies for verifying LC intermediate purity—High-Resolution ICP-MS , Differential Scanning Calorimetry (DSC) , and Ultra-Performance Liquid Chromatography (UPLC/UPC²) —providing actionable protocols for the senior scientist.

Mechanism of Failure: Why ppb Levels Matter

To understand the necessity of such rigorous testing, one must understand the failure mechanism.

The Causality Chain:

  • Contamination: Trace ions (

    
    , 
    
    
    
    ,
    
    
    ) or polar organic by-products enter the LC matrix.
  • Ion Migration: Under the applied electric field (AC drive with DC offset), these ions migrate toward the alignment layers (polyimide).

  • Screening Effect: The accumulated ions create an internal electric field that opposes the applied field.

  • VHR Drop: The effective voltage across the LC layer drops during the "hold" phase of the frame cycle.

  • Artifact: The LC molecules relax prematurely, causing the pixel to lose brightness or color accuracy (Flicker/Image Sticking).

Diagram 1: Ion Migration & VHR Degradation Pathway

VHR_Failure_Mechanism Impurity Trace Impurity (Metal Ions/Polar Organics) Migration Ion Migration to Alignment Layer Impurity->Migration Mobilized by Field Applied Electric Field (LC Cell Operation) Field->Migration Screening Screening Effect (Internal Counter-Field) Migration->Screening Accumulation VHR_Drop Voltage Holding Ratio (VHR) Decrease Screening->VHR_Drop Voltage Cancellation Defect Display Artifacts (Image Sticking/Flicker) VHR_Drop->Defect Premature Relaxation

Caption: Causal pathway showing how trace impurities lead to macroscopic display failure via the ion screening effect.

Comparative Analysis of Verification Methods

No single method provides a complete purity profile. A "Self-Validating System" requires orthogonal data sets: Elemental (ICP-MS), Thermodynamic (DSC), and Chromatographic (HPLC/GC).

FeatureICP-MS (High Res) DSC (Van't Hoff) HPLC / UPC²
Primary Target Trace Metals (

)
Total Eutectic ImpuritiesOrganic Isomers & By-products
Detection Limit ppt (ng/L)> 0.01 mol%~0.05% (Area)
Principle Mass Spectrometry of Ionized PlasmaMelting Point DepressionPartition Coefficient
Blind Spot Organic impuritiesNon-eutectic impurities (solid solutions)Inorganic ions; Co-eluting isomers
Criticality High for Resistivity/VHRHigh for Absolute PurityHigh for Synthetic Yield
Sample Prep Direct Injection or Acid DigestionMinimal (Hermetic Pan)Dissolution in Mobile Phase

Detailed Experimental Protocols

Protocol A: Trace Metal Quantification via HR-ICP-MS

Standard LC purity requires total metal ion concentration < 1.4 ppb (1400 ng/L).

Why this method? Resistivity measurements are indirect and non-specific. HR-ICP-MS offers direct quantification of specific ions that poison the alignment layer.

Workflow:

  • Sample Preparation (Direct Injection Method):

    • Avoid acid digestion if possible to prevent contamination.

    • Dissolve 1g of LC intermediate in semiconductor-grade Isopropanol (IPA) containing 10% Acetone (as a modifier to prevent carbon deposition on the cones).

    • Final concentration: 10% (w/v).

  • Calibration:

    • Use external calibration standards (Li, Na, Mg, Al, K, Ca, Fe, Ni, Cu, Zn) diluted in the same IPA/Acetone matrix.

    • Internal Standard: Add Indium (In) or Rhodium (Rh) to correct for matrix suppression.

  • Instrument Parameters (Agilent/Thermo HR-ICP-MS):

    • RF Power: 1400–1600 W (High power needed for organic matrix).

    • Nebulizer Gas: Argon + trace Oxygen (20-50 mL/min) to burn off carbon deposits.

    • Resolution: Set to Medium or High to resolve polyatomic interferences (e.g.,

      
       interference on 
      
      
      
      ).
  • Validation:

    • Spike recovery must be 85–115%.[1]

    • If recovery fails, switch to Closed-Vessel Microwave Digestion (

      
      ).
      
Protocol B: Absolute Purity via DSC (ASTM E928)

The "Super Melting Point" method based on the Van't Hoff equation.

Why this method? Unlike HPLC, DSC does not require a reference standard for every impurity. It detects any impurity that dissolves in the melt but is insoluble in the crystal (eutectic).

Workflow:

  • Sample Loading:

    • Weigh 1–3 mg of sample into an aluminum crucible.

    • Crucial: Use a hermetically sealed pan to prevent sublimation of volatile intermediates.

  • Thermal Cycle:

    • Equilibrate at

      
      .
      
    • Ramp rate: 0.3 to 0.7 K/min (Slow rate is essential for thermal equilibrium).

  • Data Analysis (Van't Hoff Plot):

    • Plot Temperature (

      
      ) vs. Inverse Fraction Melted (
      
      
      
      ).
    • Equation:

      
      
      
    • Where

      
       = Pure melting point, 
      
      
      
      = Mole fraction impurity,
      
      
      = Enthalpy of fusion.
  • Correction:

    • Apply linearization correction for "undetected melting" (pre-melting) to straighten the curve.

Diagram 2: Analytical Decision Tree

Method_Selection Start LC Intermediate Sample Check_State Physical State? Start->Check_State Solid Solid / Crystalline Check_State->Solid Liquid Liquid / Oil Check_State->Liquid DSC_Check Thermally Stable? Solid->DSC_Check Method_HPLC Method: HPLC/UPC² Output: Organic Profile Liquid->Method_HPLC Method_DSC Method: DSC (ASTM E928) Output: Absolute Purity (mol%) DSC_Check->Method_DSC Yes DSC_Check->Method_HPLC No (Decomposes) Method_ICP Method: HR-ICP-MS Output: Metal Ions (ppb) Method_DSC->Method_ICP Required Validation Method_HPLC->Method_ICP Required Validation

Caption: Decision matrix for selecting the primary purity verification method based on physical state and thermal stability.

Data Presentation: Method Comparison Case Study

Scenario: Analysis of a fluorinated biphenyl intermediate (Sample Batch X-402).

MetricHPLC-UV (254 nm) DSC (Purity Check) Interpretation
Purity Result 99.85% (Area %)99.10% (Mole %)Discrepancy Detected
Observation Single sharp peak.Broadened melting endotherm.HPLC missed non-UV absorbing impurities (e.g., aliphatic isomers) or inorganic salts.
Conclusion False Pass True Fail DSC reveals the true thermodynamic purity. The batch would likely fail VHR tests.

Key Insight: Relying solely on HPLC-UV can lead to "blind" failures in display manufacturing. The impurities detected by DSC but missed by HPLC often contribute to the "Screening Effect" described in Section 2.

References

  • Hsieh, Y-Z., et al. (2012). Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Royal Society of Chemistry, Analytical Methods.

  • Naemura, S. (2007). Generation mechanism of residual direct current voltage in a liquid crystal display. Journal of Applied Physics.

  • Waters Corporation. (2013). Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC²) with PDA Detection.

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.

  • Mettler Toledo. DSC Purity Determination: Theory and Applications.

  • Kozicki, M., et al. (2023). Nanoparticle-induced ionic effects in liquid crystal devices. Sciforum.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.